molecular formula C15H21NO3 B2404895 (2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid CAS No. 893731-87-8

(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid

Cat. No.: B2404895
CAS No.: 893731-87-8
M. Wt: 263.337
InChI Key: YELNHZBKGVHJGV-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid is an organic compound characterized by its unique structure, which includes a diethylamino group, a methoxy group, and an acrylic acid moiety

Mechanism of Action

Target of Action

It’s structurally related to hydroxycinnamic acids , a class of compounds known to interact with various enzymes and receptors in the body.

Mode of Action

Based on its structural similarity to hydroxycinnamic acids , it might interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can lead to changes in the conformation and activity of the target proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid typically involves the reaction of 3-(diethylaminomethyl)-4-methoxybenzaldehyde with malonic acid in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by decarboxylation to yield the desired acrylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents such as hydrogen peroxide.

    Reduction: The acrylic acid moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: 3-{3-[(diethylamino)methyl]-4-hydroxyphenyl}acrylic acid.

    Reduction: 3-{3-[(diethylamino)methyl]-4-methoxyphenyl}propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-{3-[(dimethylamino)methyl]-4-methoxyphenyl}acrylic acid: Similar structure but with dimethylamino instead of diethylamino group.

    (2E)-3-{3-[(diethylamino)methyl]-4-hydroxyphenyl}acrylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}propanoic acid: Similar structure but with a propanoic acid moiety instead of an acrylic acid moiety.

Uniqueness

(2E)-3-{3-[(diethylamino)methyl]-4-methoxyphenyl}acrylic acid is unique due to the combination of its diethylamino, methoxy, and acrylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-[3-(diethylaminomethyl)-4-methoxyphenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-4-16(5-2)11-13-10-12(7-9-15(17)18)6-8-14(13)19-3/h6-10H,4-5,11H2,1-3H3,(H,17,18)/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELNHZBKGVHJGV-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=C(C=CC(=C1)C=CC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=C(C=CC(=C1)/C=C/C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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